
2-(3-Iodobenzoyl)-4-methylpyridine
説明
2-(3-Iodobenzoyl)-4-methylpyridine is a chemical compound that belongs to the pyridine family. It has a molecular weight of 323.13 . The IUPAC name for this compound is (3-iodophenyl)(3-methyl-2-pyridinyl)methanone .
Molecular Structure Analysis
The molecular formula of 2-(3-Iodobenzoyl)-4-methylpyridine is C13H10INO . The InChI code for this compound is 1S/C13H10INO/c1-9-4-3-7-15-12(9)13(16)10-5-2-6-11(14)8-10/h2-8H,1H3 .科学的研究の応用
Crystallography and Molecular Structure Analysis
2-(3-Iodobenzoyl)-4-methylpyridine and similar derivatives have been extensively studied in the field of crystallography. Researchers have characterized the structures of molecular salts and complexes involving 2-amino-4-methylpyridine, a closely related compound, by employing techniques like FTIR, NMR spectroscopy, and single-crystal X-ray diffraction. These studies reveal the intricate details of proton transfer, molecular geometry, and supramolecular interactions, which are crucial for understanding the molecular behavior and the formation of complexes in crystalline states. For instance, the molecular salts formed by 2-amino-4-methylpyridine with various acids demonstrate intricate hydrogen bonding and non-covalent interactions, contributing to their distinct supramolecular architectures (Khalib et al., 2014) (Thanigaimani et al., 2015).
Materials Science and Coordination Chemistry
The compound and its related derivatives have been pivotal in materials science, particularly in the development and analysis of coordination polymers and complexes. Studies on the Co(II) complexes involving 2-(3-Iodobenzoyl)-4-methylpyridine derivatives have reported the solvent-dependent formation and self-assembly of these complexes. The structures of these complexes are influenced by factors such as solvent type and the specific interactions of the Co(II) ion with other components of the complex. These findings have implications for the design and synthesis of new materials with tailored properties (Pedireddi & Varughese, 2004).
Pharmaceutical and Biological Research
In the pharmaceutical and biological domain, derivatives of 2-(3-Iodobenzoyl)-4-methylpyridine have been investigated for their potential biological activities. For example, studies involving the synthesis and structural analysis of novel compounds have explored their antioxidant activity, DNA binding affinity, and molecular docking studies, providing insights into their possible therapeutic applications and interactions with biological molecules (Yılmaz et al., 2020).
Chemistry and Catalysis
The compound and its derivatives have found significant applications in the field of chemistry, especially in catalysis. Research has been conducted on understanding the influence of various ligands on the coordination modes and magnetic properties of copper(II) 2-nitrobenzoate complexes. These studies are crucial for developing new catalysts and understanding the mechanisms of catalytic reactions (Sharma et al., 2014).
特性
IUPAC Name |
(3-iodophenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBKDJBCBAEKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




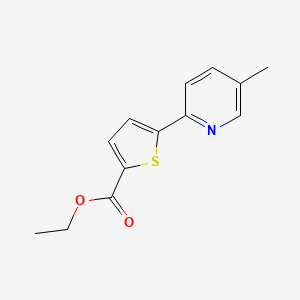


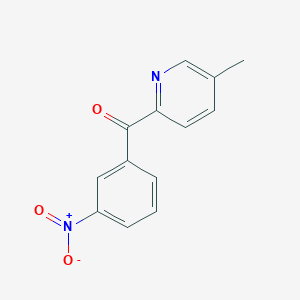

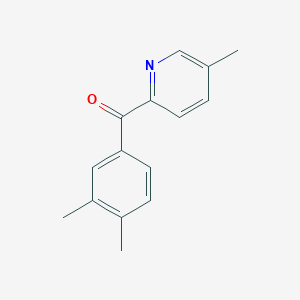
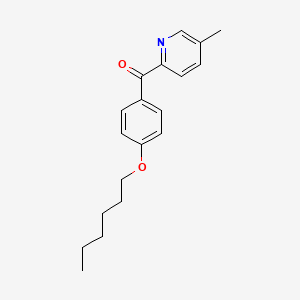

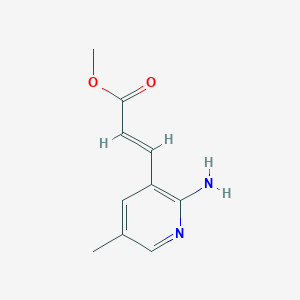
![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391952.png)
![Potassium trifluoro[(propan-2-yloxy)methyl]boranuide](/img/structure/B1391953.png)
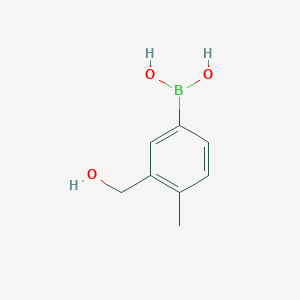
![5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391955.png)